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  • Product: 1-Methylpyrrolidin-2-ol
  • CAS: 7225-08-3

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Synthesis of 1-Methylpyrrolidin-2-ol from N-methyl-2-pyrrolidone

Abstract This technical guide provides a comprehensive and in-depth examination of the synthesis of 1-Methylpyrrolidin-2-ol from N-methyl-2-pyrrolidone (NMP). As a pivotal intermediate in the development of pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and in-depth examination of the synthesis of 1-Methylpyrrolidin-2-ol from N-methyl-2-pyrrolidone (NMP). As a pivotal intermediate in the development of pharmaceuticals and fine chemicals, the efficient and selective synthesis of 1-Methylpyrrolidin-2-ol is of paramount importance. This document details the core chemical principles, explores various reduction methodologies with a strong emphasis on the use of sodium borohydride, and presents field-proven, step-by-step protocols. The guide is structured to provide not just procedural instructions, but also the scientific rationale behind experimental choices, ensuring both technical accuracy and practical applicability for researchers, chemists, and professionals in drug development. All methodologies are substantiated with authoritative references to uphold the highest standards of scientific integrity.

Introduction: Strategic Importance of 1-Methylpyrrolidin-2-ol

1-Methylpyrrolidin-2-ol, a derivative of the ubiquitous solvent N-methyl-2-pyrrolidone (NMP), is a highly valuable chiral building block in organic synthesis.[1] Its utility stems from the presence of a hydroxyl group at the 2-position of the pyrrolidine ring, which serves as a versatile functional handle for the construction of more complex molecular architectures. This structural feature is integral to a variety of biologically active compounds, making its synthesis a critical step in numerous drug discovery and development programs.

The primary synthetic challenge lies in the selective partial reduction of the robust lactam (cyclic amide) functionality in NMP to the corresponding hemiaminal, 1-Methylpyrrolidin-2-ol. Over-reduction leads to the formation of 1-methylpyrrolidine, an undesired byproduct. This guide focuses on methodologies that achieve high selectivity and yield for the target carbinolamine.

Core Synthesis Strategy: Selective Lactam Reduction

The transformation of N-methyl-2-pyrrolidone to 1-Methylpyrrolidin-2-ol is fundamentally a reduction of the amide carbonyl group. The choice of reducing agent is the most critical parameter to control the extent of this reduction. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce the lactam to the corresponding amine, milder reagents are necessary to isolate the hemiaminal intermediate.

Sodium borohydride (NaBH₄) has emerged as the reagent of choice for this transformation, offering a balance of reactivity and selectivity.[2] The reaction is typically performed in a protic solvent, such as an alcohol, or in the presence of a catalyst to enhance the reactivity of the borohydride.

Unveiling the Mechanism: The Role of Sodium Borohydride

The reduction of NMP with sodium borohydride proceeds through a nucleophilic addition of a hydride ion to the carbonyl carbon of the lactam. The generally accepted mechanism involves the following key steps:

  • Carbonyl Activation: In the presence of a protic solvent or an acid catalyst, the carbonyl oxygen of NMP is protonated, increasing the electrophilicity of the carbonyl carbon.

  • Hydride Attack: A hydride ion (H⁻) from sodium borohydride attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Protonation: The resulting alkoxide intermediate is protonated by the solvent or upon acidic workup to yield the final product, 1-Methylpyrrolidin-2-ol.

reduction_mechanism NMP N-methyl-2-pyrrolidone Activated_NMP Activated Carbonyl (Protonated) NMP->Activated_NMP H+ (from solvent or catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Activated_NMP->Tetrahedral_Intermediate NaBH4 (Hydride Attack) Product 1-Methylpyrrolidin-2-ol Tetrahedral_Intermediate->Product H+ (Workup)

Caption: Generalized mechanism for the NaBH₄ reduction of NMP.

Field-Tested Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of 1-Methylpyrrolidin-2-ol. These methods have been selected for their reliability, scalability, and high yields.

Protocol 1: Sodium Borohydride Reduction in Methanol

This is a straightforward and widely used method that leverages a protic solvent to mediate the reduction.

Methodology:

  • Reaction Setup: A solution of N-methyl-2-pyrrolidone (1.0 eq) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: The solution is cooled to 0 °C in an ice bath.

  • Reagent Addition: Sodium borohydride (2.0-3.0 eq) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C. The reaction is exothermic, and careful control of the addition rate is crucial.

  • Reaction Monitoring: The reaction is allowed to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: The reaction is carefully quenched by the slow addition of water or dilute hydrochloric acid at 0 °C to decompose any unreacted sodium borohydride.

  • Workup: The methanol is removed under reduced pressure. The resulting aqueous residue is saturated with potassium carbonate and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to afford 1-Methylpyrrolidin-2-ol as a colorless oil.

Quantitative Data Summary (Protocol 1):

ParameterValue
Reactants N-methyl-2-pyrrolidone, Sodium Borohydride
Solvent Methanol
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Typical Yield 70-85%
Protocol 2: Enhanced Reactivity of NaBH₄ in NMP as a Solvent

Interestingly, N-methylpyrrolidone itself can act as a solvent to enhance the reactivity of sodium borohydride for certain reductions.[3] While this is more commonly applied for dehalogenations, a similar principle can be applied to the self-reduction of NMP.[3]

Methodology:

  • Reaction Setup: Sodium borohydride (1.5-2.5 eq) is suspended in N-methyl-2-pyrrolidone (which acts as both reactant and solvent).

  • Temperature Control: The mixture is heated to a moderate temperature (e.g., 60-80 °C) under an inert atmosphere.

  • Reaction and Monitoring: The reaction is stirred at the elevated temperature for 4-8 hours, with progress monitored by GC or TLC.

  • Workup and Purification: The workup and purification follow the same procedure as outlined in Protocol 1.

Quantitative Data Summary (Protocol 2):

ParameterValue
Reactants N-methyl-2-pyrrolidone, Sodium Borohydride
Solvent N-methyl-2-pyrrolidone
Temperature 60-80 °C
Reaction Time 4-8 hours
Typical Yield 65-80%

Trustworthiness and Self-Validation: Ensuring Product Quality

To ensure the integrity of the synthesis, rigorous analytical validation of the final product is essential.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: Provides unambiguous structural confirmation of 1-Methylpyrrolidin-2-ol.

    • FTIR: Shows the disappearance of the lactam carbonyl stretch (around 1680 cm⁻¹) from NMP and the appearance of a hydroxyl stretch (around 3300 cm⁻¹) in the product.

  • Chromatographic Analysis:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight and purity of the product.

    • High-Performance Liquid Chromatography (HPLC): Can be used for purity assessment, particularly for non-volatile impurities.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of 1-Methylpyrrolidin-2-ol.

synthesis_workflow Start N-methyl-2-pyrrolidone Reaction Reduction with NaBH4 Start->Reaction Quench Reaction Quenching Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Vacuum Distillation Workup->Purification Analysis Product Analysis (NMR, GC-MS) Purification->Analysis Product 1-Methylpyrrolidin-2-ol Analysis->Product

Caption: A streamlined workflow for the synthesis of 1-Methylpyrrolidin-2-ol.

Conclusion

The synthesis of 1-Methylpyrrolidin-2-ol from N-methyl-2-pyrrolidone via sodium borohydride reduction is a robust and reliable method that is well-suited for both laboratory and industrial applications. By carefully controlling the reaction parameters, particularly temperature and stoichiometry, high yields of the desired hemiaminal can be achieved with excellent selectivity. The protocols and insights provided in this guide are designed to equip researchers and drug development professionals with the necessary knowledge to successfully and efficiently synthesize this valuable chemical intermediate.

References

  • Ataman Kimya. N-METHYL 2-PYRROLIDONE (NMP).
  • Google Patents. (n.d.). Method for purifying n-methyl-2-pyrrolidone. EP1720833A1.
  • ChemicalBook. (2024, March 12). How to synthesis N-Methyl-2-pyrrolidone.
  • Google Patents. (n.d.). Preparation of N-methyl-2-pyrrolidone (NMP). US6348601B2.
  • Organic Syntheses. (n.d.). Procedure.
  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube.
  • PubMed Central. (2022, March 11). N-Methyl-2-pyrrolidone as a Reaction Medium for Gold(III)
  • PubChem. (n.d.). N-methyl-2-pyrrolidone.
  • A Method for Recovery of N-methyl 2-pyrrolidone from Wastes of Solvent Regeneration Unit in 1,3-Butadiene Extraction Plant. (n.d.).
  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone.
  • ResearchGate. (2018, June 20). Getting rid of N-Methyl-2-pyrrolidone (NMP), solution?.
  • ResearchGate. (2025, August 5). (PDF) Green Organic Synthesis of N-Methylpyrrolidine.
  • Benchchem. (n.d.). Synthesis of 2-Methylpyrrolidine: A Detailed Guide to Protocols and Procedures.
  • Torisawa, Y., Nishi, T., & Minamikawa, J. (2001). NaBH4 in N-methylpyrrolidone: a safe alternative for hydride displacement reaction. Bioorganic & medicinal chemistry letters, 11(20), 2787–2789.

Sources

Protocols & Analytical Methods

Method

Application Note: (S)-1-Methyl-2-pyrrolidinemethanol (N-Methylprolinol) as a Chiral Modifier

This Application Note and Protocol Guide addresses the use of (S)-1-Methyl-2-pyrrolidinemethanol , widely referred to in industrial and academic literature as N-Methylprolinol . Editorial Note on Nomenclature: The search...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide addresses the use of (S)-1-Methyl-2-pyrrolidinemethanol , widely referred to in industrial and academic literature as N-Methylprolinol .

Editorial Note on Nomenclature: The search term "1-Methylpyrrolidin-2-ol" technically refers to a hemiaminal (hydroxyl at C2), which is chemically unstable and prone to ring-opening or dehydration. Vendor databases and synthetic literature frequently map this string to (S)-1-Methyl-2-pyrrolidinemethanol (hydroxyl on the exocyclic methyl group), which is the stable, commercially available chiral reagent. This guide proceeds with the latter molecule, as it is the functional chiral auxiliary/ligand intended for asymmetric synthesis.

[1][2]

Executive Summary

(S)-1-Methyl-2-pyrrolidinemethanol (CAS: 34381-71-0) is a versatile chiral amino-alcohol derived from L-proline.[1] Unlike covalent chiral auxiliaries (e.g., Evans oxazolidinones) that require stoichiometric attachment and cleavage steps, N-Methylprolinol typically functions as a chiral ligand or stoichiometric modifier . It forms chiral complexes with metals (Li, Al, Zn, B), creating a rigid stereochemical environment that directs the enantioselective attack of nucleophiles or hydrides.

Key Applications
ApplicationRole of N-MethylprolinolTypical ee%Mechanism
Asymmetric Reduction Chiral Modifier for LiAlH₄ or BH₃60–95%Steric blocking via chelated aluminohydride complex.
Organozinc Addition Chiral Ligand (Catalytic)80–98%Formation of bimetallic Zn-aminoalkoxide transition state.
Enantioselective Alkylation Chiral Ligand for Organolithiums50–80%Aggregation control of alkyllithium species.

Mechanistic Principles

The efficacy of N-Methylprolinol relies on the Cheliotropic Effect . The nitrogen lone pair and the hydroxyl proton (or alkoxide oxygen) bind to the metal center, forming a rigid 5-membered chelate ring.

The "Chiral Pocket" Theory

When complexed with a metal (e.g., Zinc or Aluminum), the pyrrolidine ring locks into a specific conformation. The bulky substituent (the ring itself) blocks one face of the coordination sphere, forcing the substrate (aldehyde or ketone) to approach from the less hindered face.

G Ligand (S)-N-Methylprolinol Complex Chiral Chelate Complex Ligand->Complex Chelation Metal Metal Source (Et2Zn or LiAlH4) Metal->Complex TS Rigid Transition State Complex->TS + Substrate Substrate Prochiral Substrate (Aldehyde/Ketone) Substrate->TS Product Enriched Chiral Product TS->Product Stereoselective Bond Formation

Figure 1: General workflow for N-Methylprolinol-mediated asymmetric induction.

Detailed Experimental Protocols

Protocol A: Enantioselective Addition of Diethylzinc to Benzaldehyde

Objective: Synthesis of (S)-1-phenylpropan-1-ol. Scope: This protocol demonstrates the use of N-Methylprolinol as a catalytic ligand.

Reagents & Equipment[2]
  • Ligand: (S)-1-Methyl-2-pyrrolidinemethanol (N-Methylprolinol) [>98% ee].

  • Metal Source: Diethylzinc (1.0 M solution in Hexane).

  • Substrate: Benzaldehyde (freshly distilled).

  • Solvent: Toluene (anhydrous, degassed).

  • Atmosphere: Argon or Nitrogen (strictly inert).

Step-by-Step Procedure
  • Catalyst Formation:

    • Flame-dry a 50 mL Schlenk flask and cool under Argon.

    • Charge with (S)-N-Methylprolinol (5.0 mol%, 0.05 eq) and anhydrous Toluene (5 mL).

    • Cool to 0 °C.

    • Dropwise add Diethylzinc (2.0 eq, 1.0 M in hexane). Caution: Pyrophoric.

    • Stir at 0 °C for 20 minutes. The evolution of ethane gas indicates the formation of the Zinc-aminoalkoxide complex.

  • Reaction:

    • Add Benzaldehyde (1.0 eq) slowly to the stirring solution at 0 °C.

    • Allow the mixture to warm to Room Temperature (20–25 °C).

    • Stir for 12–18 hours. Monitor conversion by TLC (Hexane:EtOAc 8:2) or GC-MS.

  • Quench & Workup:

    • Cool the mixture to 0 °C.

    • Carefully quench with 1M HCl (10 mL). Note: Vigorous bubbling will occur.

    • Extract with Diethyl Ether (3 x 15 mL).

    • Wash combined organics with Brine, dry over MgSO₄, and concentrate.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).

    • Expected Yield: 85–95%.

    • Expected ee: 80–90% (Determine via Chiral HPLC, Chiralcel OD-H column).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Inactive Et₂Zn or wet solventUse fresh Et₂Zn; redistill toluene over Na/Benzophenone.
Low Enantioselectivity Temperature too highRun reaction at -20 °C or 0 °C strictly.
Racemic Product Aldehyde oxidationDistill benzaldehyde immediately before use to remove benzoic acid.
Protocol B: Asymmetric Reduction of Ketones (Modified LAH)

Objective: Enantioselective reduction of Acetophenone to (S)-1-phenylethanol. Scope: Stoichiometric modification of Lithium Aluminum Hydride (LAH).

Reagents
  • Modifier: (S)-1-Methyl-2-pyrrolidinemethanol (1.05 eq).

  • Reductant: LiAlH₄ (1.0 M in THF).

  • Substrate: Acetophenone.

  • Additive: Ethanol (optional, to form the Darvon-alcohol-like complex).

Procedure
  • Complex Preparation:

    • To a solution of LiAlH₄ (1.0 mmol) in THF at 0 °C, add a solution of (S)-N-Methylprolinol (1.05 mmol) in THF dropwise.

    • Stir for 30 minutes. Hydrogen gas will evolve.

    • Optional: Add Ethanol (2.0 mmol) to form the chiral alkoxy-hydride species (LiAl(OR*)₂H₂).

  • Reduction:

    • Cool the chiral hydride solution to -78 °C.

    • Add Acetophenone (0.8 mmol) in THF dropwise over 30 minutes.

    • Stir at -78 °C for 3 hours, then allow to warm slowly to -20 °C.

  • Workup:

    • Quench with few drops of water followed by 15% NaOH solution (Fieser workup).

    • Filter the white precipitate.

    • Concentrate the filtrate to obtain the chiral alcohol.

Structural Visualization (Transition State)

The following diagram illustrates the Zimmerman-Traxler-like transition state proposed for the organozinc addition. The N-Methylprolinol acts as a bidentate ligand, creating a chiral environment around the Zinc atom.

TS_Model cluster_ligand Chiral Ligand Scaffold Zn1 Zn (Central) N_Ligand N (Pyrrolidine) Zn1->N_Ligand Coordination O_Ligand O (Alkoxide) Zn1->O_Ligand Covalent Et_Group Ethyl Group (Nucleophile) Zn1->Et_Group Covalent Aldehyde Benzaldehyde (Electrophile) Zn1->Aldehyde Coordination Et_Group->Aldehyde Re-face Attack (Si-face blocked)

Figure 2: Simplified transition state model for the Et₂Zn addition facilitated by N-Methylprolinol.

References

  • Core Identification : PubChem.[1] (2S)-1-Methyl-2-pyrrolidinemethanol.[1][3] National Library of Medicine. Available at: [Link]

  • Synthetic Application : Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. [Link]

  • Hydride Reduction : Cohen, N., et al. (1980). Asymmetric reductions with chiral lithium aluminum hydride complexes. The Journal of Organic Chemistry, 45(4), 582–588. [Link]

Sources

Application

Protocols for the Selective Reduction of 1-Methylpyrrolidin-2-one to 1-Methylpyrrolidin-2-ol

An Application Guide for Researchers This guide provides a detailed overview of established and advanced protocols for the chemical reduction of 1-Methylpyrrolidin-2-one (NMP) to its corresponding alcohol, 1-methylpyrrol...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

This guide provides a detailed overview of established and advanced protocols for the chemical reduction of 1-Methylpyrrolidin-2-one (NMP) to its corresponding alcohol, 1-methylpyrrolidin-2-ol (a hemiaminal). As a widely used polar aprotic solvent and chemical intermediate, NMP's conversion to its hydroxylated form is a key transformation for accessing various chiral building blocks and pharmacologically relevant scaffolds.[1][2][3]

The reduction of a lactam (a cyclic amide) to a stable hemiaminal presents a significant synthetic challenge. The inherent resonance stability of the amide bond makes it considerably less electrophilic than corresponding ketones or aldehydes.[4] Consequently, this transformation requires carefully selected reagents and precisely controlled reaction conditions to prevent over-reduction to the corresponding amine, 1-methylpyrrolidine.[5]

This document outlines three primary methodologies, explaining the mechanistic rationale behind each protocol and providing step-by-step instructions for laboratory application.

Section 1: Mechanistic Principles of Lactam Reduction

The core of this transformation involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the lactam.[6][7] The choice of hydride source is critical, as the reactivity must be sufficient to overcome the stability of the amide group.

Reactivity of Hydride Donors
  • Lithium Aluminum Hydride (LiAlH₄): A highly reactive, powerful reducing agent capable of reducing most carbonyl functionalities, including amides and esters.[6][8] The high polarity of the Al-H bond makes it a potent source of nucleophilic hydride.[7] Its reactivity, however, necessitates strict anhydrous conditions as it reacts violently with protic solvents like water.[8]

  • Sodium Borohydride (NaBH₄): A milder and more selective reducing agent.[4][9] Under standard conditions, NaBH₄ is generally unreactive towards amides and lactams.[4][7] Its utility in this context requires the activation of the lactam carbonyl to enhance its electrophilicity.

General Reaction Pathway

The reduction proceeds via a two-step mechanism:

  • Nucleophilic Attack: A hydride equivalent attacks the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate (an alkoxide).

  • Protonation: The resulting alkoxide is protonated during the workup step (e.g., by adding water or acid) to yield the final alcohol product.[4][10]

G cluster_0 Reduction Mechanism NMP 1-Methylpyrrolidin-2-one Intermediate Tetrahedral Intermediate (Alkoxide) NMP->Intermediate  1. Hydride Attack (e.g., from LiAlH₄) Product 1-Methylpyrrolidin-2-ol Intermediate->Product  2. Protonation (Workup)

Caption: General mechanism for lactam reduction.

Section 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol is the most direct and powerful method for reducing NMP. Precise control over stoichiometry and temperature is crucial to favor the formation of the hemiaminal and prevent over-reduction to 1-methylpyrrolidine.[11]

Causality of Experimental Choices
  • Reagent: LiAlH₄ is employed for its intrinsic ability to reduce the stable lactam carbonyl.[8] Using a stoichiometric amount (e.g., 0.25 to 0.5 equivalents relative to the four available hydrides) is critical to avoid complete reduction.

  • Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether is mandatory. These aprotic solvents solubilize the reactants without reacting with the highly reactive LiAlH₄.[8]

  • Temperature: The reaction is initiated at 0 °C to manage the initial exothermic release of heat upon addition of LiAlH₄. Allowing the reaction to proceed at a controlled temperature prevents side reactions and over-reduction.

  • Workup: A sequential quenching procedure (Fieser workup) using water and sodium hydroxide is employed to safely neutralize excess LiAlH₄ and precipitate aluminum salts as filterable solids, simplifying purification.

Detailed Experimental Protocol
  • Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Reagent Preparation: Suspend Lithium Aluminum Hydride (0.25 molar equivalents) in anhydrous THF in the reaction flask and cool the slurry to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 1-Methylpyrrolidin-2-one (1.0 molar equivalent) in anhydrous THF and add it to the dropping funnel. Add the NMP solution dropwise to the stirred LiAlH₄ slurry, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching (Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following reagents dropwise:

    • 'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).

    • 'X' mL of 15% aqueous NaOH solution.

    • '3X' mL of water.

  • Isolation: Stir the resulting granular white precipitate for 30 minutes, then remove it by filtration through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and washes, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-methylpyrrolidin-2-ol. Further purification can be achieved by vacuum distillation or column chromatography.

Safety Precaution: Lithium Aluminum Hydride is a highly flammable solid that reacts violently with water and other protic solvents. Handle it exclusively under an inert atmosphere and with appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

G start Setup Flask (Inert Atmosphere) prepare Prepare LiAlH₄ Slurry in Anhydrous THF start->prepare cool_zero Cool to 0 °C prepare->cool_zero add_nmp Dropwise Addition of NMP Solution cool_zero->add_nmp react Stir at RT (Monitor by TLC/GC) add_nmp->react cool_quench Cool to 0 °C for Quench react->cool_quench quench Sequential Workup (H₂O, NaOH, H₂O) cool_quench->quench filter Filter Aluminum Salts quench->filter extract Dry & Concentrate Filtrate filter->extract purify Purify Product (Distillation/Chromatography) extract->purify

Caption: Workflow for LiAlH₄ reduction of NMP.

Section 3: Reduction via Activated Sodium Borohydride (NaBH₄)

To overcome the low reactivity of NaBH₄ towards lactams, this protocol employs an activation step, converting the lactam carbonyl into a more reactive intermediate. This approach offers a safer alternative to using LiAlH₄. A recent method involves activation with trifluoromethanesulfonic anhydride (Tf₂O).[12]

Causality of Experimental Choices
  • Activation: Tf₂O reacts with the lactam oxygen to form a highly electrophilic Vilsmeier-type intermediate. This intermediate is readily attacked by the mild hydride donor, NaBH₄.

  • Reagent: NaBH₄ is a stable, easy-to-handle reducing agent.[4] Its use in protic solvents is possible, but for this specific application, an aprotic solvent is used for the activation step.

  • Solvent: Anhydrous THF is a suitable solvent for both the activation and reduction steps.

  • Temperature: The activation is performed at a low temperature (-78 °C) to control the reactivity of the Tf₂O and prevent side reactions. The reduction is then allowed to proceed at room temperature.

Detailed Experimental Protocol
  • Setup: Assemble a flame-dried flask under an inert atmosphere as described in the LiAlH₄ protocol.

  • Activation: Dissolve 1-Methylpyrrolidin-2-one (1.0 molar equivalent) in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath). Add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equivalents) dropwise. Stir the mixture at this temperature for 30 minutes.

  • Reduction: Add solid Sodium Borohydride (NaBH₄, 1.5 equivalents) portion-wise to the reaction mixture at -78 °C.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature and stir for 3-5 hours.

  • Quenching: Cool the mixture to 0 °C and slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction.

  • Isolation: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Section 4: Catalytic Hydrogenation

Catalytic hydrogenation is a powerful industrial technique, though it typically reduces lactams completely to the corresponding cyclic amine.[5] Achieving selective reduction to the hemiaminal is challenging and often requires specialized catalysts and conditions that are not widely documented. The primary outcome of NMP hydrogenation is 1-methylpyrrolidine.[5][13]

  • Principle: This method uses hydrogen gas and a heterogeneous metal catalyst (e.g., Rhodium, Ruthenium, or Platinum-based) to effect the reduction.[13][14]

  • Conditions: The reaction typically requires elevated pressures of hydrogen (10-50 bar) and may require elevated temperatures.[13][15]

  • Selectivity Issue: The conditions required to activate the lactam carbonyl for hydrogenation are often harsh enough to reduce the initially formed hemiaminal intermediate directly to the amine. Recent research has explored bimetallic catalysts (e.g., Pt/V) for the solvent-free hydrogenation of NMP, but the primary product reported is N-methylpyrrolidine with high yields (89%).[5]

Due to the difficulty in controlling selectivity, catalytic hydrogenation is not the recommended method for preparing 1-methylpyrrolidin-2-ol but is highly effective for synthesizing 1-methylpyrrolidine.[5]

Section 5: Comparative Analysis of Protocols

ParameterProtocol 1: LiAlH₄Protocol 2: Activated NaBH₄Protocol 3: Catalytic Hydrogenation
Primary Reagent Lithium Aluminum HydrideNaBH₄ with Tf₂O activatorH₂ gas with metal catalyst (e.g., Rh, Pt)
Reactivity High (reduces most carbonyls)Moderate (requires activation)High (under pressure/heat)
Typical Solvent Anhydrous THF, Et₂OAnhydrous THFMethanol, Ethanol, or solvent-free
Temperature 0 °C to Room Temp.-78 °C to Room Temp.Room Temp. to Elevated Temp.
Key Advantage High reactivity, well-establishedEnhanced safety, milder conditionsScalable, atom-economical (H₂)
Key Disadvantage Hazardous, requires strict anhydrous conditionsRequires expensive activator (Tf₂O)Poor selectivity for alcohol, requires pressure equipment
Primary Product 1-Methylpyrrolidin-2-ol (with control)1-Methylpyrrolidin-2-ol 1-Methylpyrrolidine
Safety High Hazard: Pyrophoric, water-reactiveModerate Hazard: Tf₂O is corrosiveHigh Hazard: Flammable H₂ gas, high pressure

References

  • Ataman Kimya. N-METHYL 2-PYRROLIDONE (NMP).
  • Google Patents.
  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • AdiChemistry. Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism.
  • PubChem. N-methyl-2-pyrrolidone | C5H9NO.
  • YouTube. NaBH4 Reduction Mechanism (Organic Chemistry). (2022-01-14).
  • Benchchem. Synthesis of 2-Methylpyrrolidine: A Detailed Guide to Protocols and Procedures.
  • YouTube. NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. (2014-04-29).
  • MDPI. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II. (2022-07-01).
  • Google Patents. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s).
  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011-08-12).
  • Organic Chemistry Portal.
  • European Patent Office. METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. (2018-12-19).
  • Chemguide.
  • Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. (2020-07-01).
  • YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016-02-10).
  • ResearchGate. Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. (2025-08-10).
  • Catalysis Science & Technology (RSC Publishing).
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Reduction of some N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones by lithium aluminium hydride.
  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • NIH. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.

Sources

Method

Application Note: Catalytic Applications of Metal Complexes with N-Methylprolinol Ligands

This Application Note is structured to address the catalytic utility of 1-Methylpyrrolidin-2-ylmethanol (commonly known as N-Methylprolinol ). Nomenclature Clarification: The specific term "1-Methylpyrrolidin-2-ol" chemi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the catalytic utility of 1-Methylpyrrolidin-2-ylmethanol (commonly known as N-Methylprolinol ).

Nomenclature Clarification: The specific term "1-Methylpyrrolidin-2-ol" chemically refers to a hemiaminal (


), which is generally an unstable intermediate in the oxidation/reduction of pyrrolidines. In the context of stable metal-complex catalysis, the industry-standard ligand matching this description is (S)-1-Methylpyrrolidin-2-ylmethanol  (N-Methylprolinol), a robust chiral bidentate ligand derived from proline. This guide focuses on the high-value applications of N-Methylprolinol  and its metal complexes.

Executive Summary

Metal complexes derived from 1-Methylpyrrolidin-2-ylmethanol (N-Methylprolinol) represent a cornerstone in asymmetric synthesis. Unlike simple monodentate ligands, N-methylprolinol functions as a chiral N,O-bidentate ligand . The rigid pyrrolidine backbone restricts conformational flexibility, while the hydroxyl and tertiary amine groups form stable chelate rings with transition metals (Zn, Cu, Ni) and main-group elements (B, Al).

This guide details the primary application of this ligand class: The Enantioselective Addition of Organozinc Reagents to Aldehydes , a reaction essential for synthesizing chiral secondary alcohols in pharmaceutical manufacturing.

Ligand Architecture & Coordination Logic

Chemical Structure

The ligand operates via a "bifunctional" mechanism.

  • Chiral Scaffold: The (S)-proline backbone dictates the stereochemical outcome.

  • Hard Donor (Oxygen): The alkoxide moiety (after deprotonation) binds tightly to oxophilic metals (e.g., Zn²⁺, B³⁺), acting as an anionic anchor.

  • Soft/Intermediate Donor (Nitrogen): The tertiary amine coordinates datively, creating a rigid 5-membered chelate ring.

The "Ligand Acceleration" Effect

In dialkylzinc additions, the monomeric diethylzinc is unreactive toward aldehydes. The formation of a Zinc-Aminoalkoxide Complex breaks the dimeric structure of the organozinc reagent and activates it. The complex acts as a Lewis acid (activating the aldehyde) and a Lewis base (directing the zinc reagent), significantly accelerating the reaction rate compared to the background non-catalyzed pathway.

Core Application: Asymmetric Alkylation of Aldehydes

Reaction Overview

The reaction involves the addition of diethylzinc (


) to benzaldehyde to form (S)-1-phenylpropanol.
  • Catalyst: Bis(N-methylprolinolato)zinc or in-situ formed mono-ligand species.

  • Metal Source: Diethylzinc (acts as both reagent and metal center).

  • Chirality Transfer: The rigid chiral pocket forces the alkyl group to attack from the Re-face (or Si-face depending on ligand configuration), yielding high enantiomeric excess (ee).

Performance Metrics (Typical)
ParameterValueNotes
Catalyst Loading 1 – 5 mol%High turnover frequency (TOF).
Yield > 95%Quantitative conversion is common.
Enantiomeric Excess (ee) 90 – 98%Highly dependent on ligand purity.
Reaction Time 4 – 12 HoursTemperature dependent (0°C to RT).
Solvent System Toluene / HexaneNon-polar solvents favor the active aggregate.

Experimental Protocol: Enantioselective Ethylation of Benzaldehyde

Objective: Synthesize (S)-1-phenylpropanol with >90% ee using (S)-N-methylprolinol.

Materials & Safety
  • (S)-1-Methylpyrrolidin-2-ylmethanol (Ligand): >98% purity, dry.

  • Diethylzinc (Et₂Zn): 1.0 M solution in hexane. Pyrophoric – Handle under Argon.

  • Benzaldehyde: Freshly distilled to remove benzoic acid.

  • Toluene: Anhydrous, degassed.

  • Inert Gas: Argon or Nitrogen line.

Step-by-Step Methodology

Step 1: Catalyst Formation (In-Situ)

  • Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with Argon (3 cycles).

  • Add (S)-N-methylprolinol (5.8 mg, 0.05 mmol, 5 mol%) to the flask.

  • Add anhydrous Toluene (2.0 mL).

  • Cool the solution to 0°C in an ice bath.

  • Dropwise, add Et₂Zn (1.0 M in hexane, 1.2 mL, 1.2 mmol).

    • Observation: Ethane gas evolution indicates alkoxide formation.

  • Stir at 0°C for 20 minutes to ensure formation of the active Zinc-Aminoalkoxide complex.

Step 2: Substrate Addition

  • Add Benzaldehyde (106 mg, 1.0 mmol) slowly to the stirring catalyst solution at 0°C.

    • Note: Slow addition prevents background non-catalyzed reaction.

  • Allow the mixture to warm to Room Temperature (25°C).

  • Stir for 12 hours. Monitor conversion via TLC (Silica, 10% EtOAc/Hexane).

Step 3: Quenching & Workup

  • Cool the reaction mixture to 0°C.

  • Carefully quench by adding 1N HCl (2 mL) dropwise. Caution: Residual Et₂Zn will bubble vigorously.

  • Extract the aqueous layer with Diethyl Ether (3 x 10 mL).

  • Wash combined organics with Brine, dry over

    
    , and concentrate under reduced pressure.
    

Step 4: Analysis

  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 9:1).

  • Enantiomeric Excess: Determine via Chiral HPLC (Chiralcel OD-H column, Hexane:iPrOH 98:2, 1.0 mL/min).

    • (S)-isomer elutes second (typically).

Mechanistic Visualization

The mechanism proceeds via a Bimetallic Transition State (Noyori model). One Zinc atom coordinates the ligand and the aldehyde (Lewis Acid), while the second Zinc atom delivers the alkyl group.

CatalyticCycle Ligand Ligand (N-Methylprolinol) PreCat Active Catalyst (Zn-Aminoalkoxide Dimer) Ligand->PreCat + Et2Zn - Ethane ZnEt2 Et2Zn (Reagent) ZnEt2->PreCat Complex Bimetallic Transition State (Ligand-Zn...O=C-R...Zn-Et) PreCat->Complex + Aldehyde + Et2Zn Substrate Aldehyde (Benzaldehyde) Substrate->Complex Product_Alkoxide Zinc-Alkoxide Product Complex->Product_Alkoxide Alkyl Transfer (Rate Limiting) Product_Alkoxide->PreCat Catalyst Turnover (Product Release) Final_Product Chiral Alcohol (S)-1-Phenylpropanol Product_Alkoxide->Final_Product Hydrolysis (H3O+)

Figure 1: Catalytic cycle for the enantioselective alkylation of aldehydes. The active species is a bimetallic zinc complex where the N-methylprolinol ligand controls the facial selectivity of the aldehyde.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture contamination decomposing Et₂Zn.Ensure all glassware is flame-dried; use fresh anhydrous solvents.
Low ee (<80%) Background reaction (uncatalyzed).Lower reaction temperature (0°C); Ensure ligand is >99% pure; Increase catalyst loading to 10%.
Racemic Product Impure Ligand or Acidic Impurities.Distill Benzaldehyde to remove benzoic acid (which destroys the catalyst).
Slow Reaction Aggregation of catalyst.Use non-polar solvents (Hexane/Toluene) to favor the active dimer/monomer equilibrium. Avoid THF (too coordinating).

References

  • Soai, K., & Ookawa, A. (1986). "Enantioselective addition of organozinc reagents to aldehydes catalyzed by chiral amino alcohols." Journal of the Chemical Society, Chemical Communications, 656-657. Link

  • Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). "Enantioselective alkylation of aldehydes with diethylzinc catalyzed by amino alcohols." Journal of the American Chemical Society, 108(21), 6071-6072. Link

  • Nugent, W. A. (1998). "Chiral Lewis Acid Catalysis in Organic Synthesis." Chemical Reviews, 98(8), 3037-3060. (Review of amino alcohol ligands).
  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines." Journal of the American Chemical Society, 109(18), 5551-5553. (Context for Prolinol-Boron complexes). Link

Technical Notes & Optimization

Troubleshooting

"stability issues of 2-hydroxy-1-methylpyrrolidine under acidic/basic conditions"

Topic: Stability & Handling of 2-Hydroxy-1-Methylpyrrolidine Content Type: Technical Support Center Guide Audience: Researchers, Medicinal Chemists, Process Engineers Executive Summary 2-Hydroxy-1-methylpyrrolidine (also...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling of 2-Hydroxy-1-Methylpyrrolidine Content Type: Technical Support Center Guide Audience: Researchers, Medicinal Chemists, Process Engineers

Executive Summary

2-Hydroxy-1-methylpyrrolidine (also known as


-methyl-2-hydroxypyrrolidine) is a cyclic hemiaminal. It is not a static molecule but exists in a dynamic equilibrium with its open-chain amino-aldehyde form, 4-(methylamino)butanal .

This guide addresses the critical stability issues arising from this ring-chain tautomerism . Users frequently encounter decomposition during acidic workups or inconsistent analytical data (NMR/LCMS) due to the transient nature of the hemiaminal functionality.

Module 1: The Core Instability Mechanism

The Ring-Chain Equilibrium

Unlike standard alcohols or amines, 2-hydroxy-1-methylpyrrolidine is a "masked" aldehyde. In solution, it spontaneously interconverts with its open-chain form. This equilibrium is solvent- and pH-dependent.

  • Cyclic Form (Hemiaminal): Favored in non-polar solvents and neutral/basic conditions.

  • Open-Chain Form (Amino-Aldehyde): Favored in aqueous media; reactive toward oxidation and condensation.

Acid-Mediated Dehydration (The Danger Zone)

Under acidic conditions, the hemiaminal hydroxyl group is protonated, leading to the elimination of water. This generates the highly electrophilic


-methylpyrrolidinium ion  (a cyclic iminium species). This species is the primary culprit for "decomposition" reports, as it rapidly reacts with nucleophiles or undergoes polymerization.
Visualizing the Pathway

The following diagram illustrates the equilibrium and the irreversible acid pathway.

StabilityPathways Hemiaminal 2-Hydroxy-1-methylpyrrolidine (Cyclic Hemiaminal) Aldehyde 4-(Methylamino)butanal (Open-Chain Aldehyde) Hemiaminal->Aldehyde Equilibrium (Neutral/Basic) Protonated Protonated Intermediate (Unstable) Hemiaminal->Protonated +H+ (Acidic pH) Iminium N-Methylpyrrolidinium Ion (Reactive Electrophile) Protonated->Iminium -H2O (Dehydration) Decomp Polymerization / Nucleophilic Trapping Iminium->Decomp Irreversible

Figure 1: Mechanistic pathway showing the ring-chain tautomerism and acid-catalyzed dehydration to the reactive iminium ion.

Module 2: Troubleshooting & FAQs

Category A: Analytical Inconsistencies

Q: Why does my


H NMR spectrum show broad or split peaks? 
A:  This is a hallmark of ring-chain tautomerism .
  • Diagnosis: You are observing the exchange between the cyclic hemiaminal and the open-chain aldehyde. The rate of exchange on the NMR timescale causes peak broadening.

  • Solution: Run the NMR in a non-polar, aprotic solvent like

    
     (Benzene-d6)  or 
    
    
    
    to shift the equilibrium toward the cyclic form. Avoid
    
    
    , which promotes ring opening and hydration.

Q: My LCMS shows a mass of [M-17]+ instead of [M+1]+. Is my compound degrading? A: Not necessarily.

  • Cause: The "M-17" corresponds to the loss of a hydroxyl group (as water, mass 18) plus a proton, or simply the formation of the iminium ion (

    
    )  in the mass spec source.
    
  • Mechanism: The acidic mobile phase (formic acid/TFA) used in LCMS catalyzes the dehydration of the hemiaminal to the iminium ion on the column or in the source.

  • Verification: Check for the parent mass in a neutral buffer or use GCMS (though thermal instability may still be an issue).

Category B: Synthesis & Storage[1][2]

Q: I tried to purify the compound on silica gel, but I lost all my material. Where did it go? A: Silica gel is slightly acidic.

  • Failure Mode: The acidity of the silica induced the formation of the iminium ion, which then bound irreversibly to the silica silanols or polymerized.

  • Protocol Fix: Pre-treat the silica gel with 1-2% Triethylamine (Et

    
    N)  to neutralize acidic sites. Alternatively, use basic alumina or reverse-phase chromatography with a basic buffer (ammonium bicarbonate).
    

Q: Can I store this compound in water? A: No.

  • Risk: In water, the equilibrium shifts toward the open-chain aldehyde. Aldehydes are susceptible to air oxidation to the corresponding carboxylic acid (4-(methylamino)butyric acid) or dimerization.

  • Storage Protocol: Store as a neat oil or concentrated solution in an anhydrous solvent (e.g., THF, Toluene) at -20°C under Argon.

Module 3: Experimental Protocols

Protocol 1: Stabilizing for Reaction (The "Trap" Method)

If you intend to use 2-hydroxy-1-methylpyrrolidine as an intermediate (e.g., to generate an iminium ion for a Mannich reaction), do not isolate it. Generate it in situ.

  • Generation: Oxidize

    
    -methylpyrrolidine or reduce the corresponding lactam (1-methyl-2-pyrrolidinone) using DIBAL-H at -78°C.
    
  • Trapping: Add the nucleophile (e.g., cyanide, allyl silane) immediately.

  • Acid Activation: If the nucleophile requires the iminium species, add a Lewis acid (e.g.,

    
    ) at low temperature (-78°C to 0°C) to promote controlled dehydration without polymerization.
    
Protocol 2: Quantification via Derivatization

Direct quantification is difficult due to equilibrium. Use derivatization to "lock" the aldehyde form.

  • Reagent: Prepare a solution of 2,4-Dinitrophenylhydrazine (2,4-DNPH) .

  • Reaction: Mix the sample with 2,4-DNPH in ethanol/H

    
    SO
    
    
    
    .
  • Mechanism: The open-chain aldehyde reacts to form the stable hydrazone, shifting the equilibrium 100% to the open form.

  • Analysis: Quantify the resulting hydrazone by HPLC-UV (360 nm).

Summary Data Table: Stability Profile
ParameterConditionStability StatusDominant Species
pH < 4 AcidicUnstable

-Methylpyrrolidinium (Iminium) Ion
pH 7 NeutralMetastable Equilibrium (Hemiaminal

Aldehyde)
pH > 10 BasicStable Cyclic Hemiaminal (Kinetic Trap)
Silica Gel Solid PhaseDecomposes Irreversible adsorption/polymerization
Solvent WaterPoor Hydrolysis / Oxidation Risk

References

  • PubChem. 3-Hydroxy-1-methylpyrrolidin-2-one (Related Lactam Structure).[1][2] National Library of Medicine. [Link]

  • Master Organic Chemistry. Imines – Properties, Formation, Reactions, and Mechanisms. [Link]

  • Chemistry LibreTexts. Nucleophilic Addition of Amines: Imine and Enamine Formation. [Link]

Sources

Optimization

Technical Support Center: Resolution of Methylpyrrolidinol Isomers

This is a technical support guide designed for researchers and process chemists. It addresses the likely nomenclature confusion regarding "1-Methylpyrrolidin-2-ol" while providing validated protocols for the industrially...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists. It addresses the likely nomenclature confusion regarding "1-Methylpyrrolidin-2-ol" while providing validated protocols for the industrially relevant isomer, 1-Methylpyrrolidin-3-ol .

Ticket ID: RES-MPOL-001 Topic: Resolution of Racemic 1-Methylpyrrolidin-2-ol Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

⚠️ Critical Diagnostic: Identify Your Target Molecule[1]

Before proceeding with resolution protocols, we must verify the chemical identity of your substrate.[1] The name "1-Methylpyrrolidin-2-ol" is frequently used incorrectly in catalog databases to refer to its structural isomer, or it represents a chemically unstable species.

Isomer Identification Matrix
Feature1-Methylpyrrolidin-2-ol (Target A)1-Methylpyrrolidin-3-ol (Target B)
Structure Hydroxyl at C2 (Hemiaminal)Hydroxyl at C3 (Secondary Alcohol)
Stability Unstable. Exists in dynamic equilibrium with the open-chain amino aldehyde. Racemizes spontaneously via ring opening.Stable. A standard chiral building block in drug development (e.g., Glycopyrrolate).[1]
Resolution Not Feasible without derivatization (e.g., to an ether).[1] The stereocenter is labile.[1]Feasible via classical crystallization or enzymatic kinetic resolution.[1]
Action If you truly have this, you cannot resolve it directly. Stop. Proceed to Protocols below. This is likely your actual target.

Technical Note: If your bottle is labeled "1-Methylpyrrolidin-2-ol" but contains a stable liquid/solid that does not degrade upon exposure to air/moisture, you are almost certainly working with 1-Methylpyrrolidin-3-ol (CAS: 13220-33-2) or N-Methyl-2-pyrrolidinemethanol (Proline derivative). The protocols below apply to 1-Methylpyrrolidin-3-ol .

Part 1: Troubleshooting & Decision Logic

Use the following logic flow to determine the correct experimental pathway.

ResolutionLogic Start Start: Racemic Mixture CheckStruct Verify Structure (NMR/MS) Start->CheckStruct Is2ol Is it 1-Methylpyrrolidin-2-ol? CheckStruct->Is2ol OH at C2 Is3ol Is it 1-Methylpyrrolidin-3-ol? CheckStruct->Is3ol OH at C3 Stop STOP: Chemical Instability. Cannot resolve labile hemiaminal. Is2ol->Stop ChooseMethod Select Resolution Strategy Is3ol->ChooseMethod MethodA Method A: Classical Resolution (Diastereomeric Crystallization) ChooseMethod->MethodA Scale > 100g Low Cost Required MethodB Method B: Enzymatic Kinetic Resolution (Lipase Catalysis) ChooseMethod->MethodB High Enantiopurity Needed Green Chemistry

Figure 1: Decision matrix for selecting the appropriate resolution strategy based on chemical structure and scale.

Part 2: Experimental Protocols (1-Methylpyrrolidin-3-ol)

Method A: Classical Resolution via Diastereomeric Salt Formation

Best for: Large-scale purification (>50g), cost-sensitivity. Mechanism: The racemic amine forms diastereomeric salts with a chiral acid.[2] These salts have different solubilities, allowing separation by fractional crystallization.[1]

Reagents:

  • Substrate: Racemic 1-Methylpyrrolidin-3-ol.[3][4]

  • Resolving Agent: (-)-Dibenzoyl-L-tartaric acid (L-DBTA) or (+)-Mandelic Acid.

  • Solvent: Ethanol (absolute) or Methanol/Isopropanol mixtures.[1]

Step-by-Step Protocol:

  • Salt Formation:

    • Dissolve 0.1 mol of racemic 1-Methylpyrrolidin-3-ol in 50 mL of Ethanol.

    • Separately, dissolve 0.05 mol (0.5 eq) of (-)-Dibenzoyl-L-tartaric acid in 100 mL of warm Ethanol.

    • Note: Using 0.5 equivalents ("Method of Half-Quantities") maximizes the yield of the less soluble diastereomer.

  • Crystallization:

    • Add the acid solution to the amine solution slowly with stirring at 60°C.

    • Allow the mixture to cool slowly to room temperature (25°C) over 4 hours, then refrigerate at 4°C overnight.

    • The salt of the (S)-enantiomer (typically) will crystallize out.[3]

  • Filtration & Recrystallization:

    • Filter the crystals.[1][3] Save the mother liquor (contains the R-enantiomer).

    • Recrystallize the solid from hot Ethanol to improve diastereomeric excess (de). Target >98% de.

  • Free Base Liberation:

    • Dissolve the purified salt in minimal water.[1]

    • Basify with 2M NaOH to pH > 12.[1]

    • Extract exhaustively with Dichloromethane (DCM) or Chloroform.[1]

    • Dry over MgSO₄ and concentrate in vacuo to obtain the chiral alcohol.

Self-Validation Check:

  • Measure optical rotation

    
    .[1]
    
  • Verify enantiomeric excess (ee) using Chiral HPLC (Column: Chiralpak AD-H or equivalent; Mobile Phase: Hexane/IPA/Diethylamine).[1]

Method B: Enzymatic Kinetic Resolution (Green Chemistry)

Best for: High optical purity (>99% ee), mild conditions, avoiding heavy metal waste.[1] Mechanism: A lipase enzyme selectively acetylates one enantiomer (usually the R-isomer), leaving the other as the free alcohol.

Reagents:

  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435).[1]

  • Acyl Donor: Vinyl Acetate or Ethyl Acetate.[1]

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (dry).

Step-by-Step Protocol:

  • Reaction Setup:

    • Dissolve 10 mmol racemic 1-Methylpyrrolidin-3-ol in 20 mL dry MTBE.

    • Add 30 mmol (3 eq) Vinyl Acetate.[1]

    • Add 200 mg immobilized CAL-B.

  • Incubation:

    • Incubate at 30°C with orbital shaking (200 rpm).

    • Monitor: Check conversion by GC or TLC every 2 hours.

    • Stop Point: The reaction should theoretically stop at 50% conversion (when the reactive enantiomer is consumed).

  • Work-up:

    • Filter off the enzyme beads (can be reused).

    • Evaporate the solvent.[1]

  • Separation:

    • You now have a mixture of (S)-Alcohol (unreacted) and (R)-Acetate (ester product).

    • Separate via flash column chromatography (Silica gel).[1]

      • Eluent: The ester is less polar (elutes first with Hexane/EtOAc). The alcohol is polar (elutes later with DCM/MeOH).

  • Hydrolysis (Optional):

    • To recover the (R)-alcohol, hydrolyze the ester using K₂CO₃ in Methanol.

EnzymaticWorkflow Racemate Racemic 1-Methylpyrrolidin-3-ol Reaction Selective Acetylation (Kinetic Resolution) Racemate->Reaction Enzyme CAL-B Lipase + Vinyl Acetate Enzyme->Reaction Mixture Mixture: (S)-Alcohol + (R)-Acetate Reaction->Mixture Separation Column Chromatography Mixture->Separation ProdS Pure (S)-Alcohol Separation->ProdS Polar Fraction ProdR Pure (R)-Acetate Separation->ProdR Non-polar Fraction

Figure 2: Enzymatic kinetic resolution workflow using Lipase B.

Part 3: Data & Specifications

Comparison of Resolution Methods
ParameterClassical Crystallization (Method A)Enzymatic Resolution (Method B)[1]
Yield (Theoretical) Max 50% per enantiomerMax 50% per enantiomer
Enantiomeric Excess (ee) 90-95% (requires recrystallization)>99% (highly specific)
Throughput High (kg scale feasible)Medium (enzyme cost limits scale)
Cost Low (Tartaric acid is cheap)Moderate (Enzymes are expensive)
Time 24-48 hours6-12 hours
Key Physical Properties (Reference Data)
CompoundCAS No.[1]Boiling PointOptical Rotation (Ref)
(Rac)-1-Methylpyrrolidin-3-ol 13220-33-294°C @ 12 mmHg
(S)-1-Methylpyrrolidin-3-ol 694-66-6-

(c=1, MeOH)
(R)-1-Methylpyrrolidin-3-ol 104641-60-3-

(c=1, MeOH)

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use HPLC to separate the enantiomers without derivatization? A: Yes, but only for analytical purposes or very small scale (mg). Use a Chiralpak AD-H or Chiralcel OD-H column. For preparative scale (>1g), the methods above are far more economical.[1]

Q: Why did my classical resolution fail (no crystals formed)? A: This often happens if the solvent contains too much water or if the concentration is too low.

  • Fix: Use absolute ethanol.[1] If no crystals form after 24h, scratch the glass or seed with a tiny crystal of the pure salt if available. Alternatively, try changing the resolving agent to Ditoluoyl-L-tartaric acid , which often forms more robust crystals.

Q: Is 1-Methylpyrrolidin-2-ol ever stable? A: Only if the nitrogen is protected (e.g., as an amide/lactam) or the hydroxyl is etherified. As a free amino-alcohol, the 2-ol is a hemiaminal and will spontaneously racemize in solution. If your protocol demands the 2-ol, ensure you are not actually looking for the Proline derivative (1-Methyl-2-pyrrolidinemethanol) , which is stable and resolvable.

References

  • Synthesis and Resolution of Pyrrolidinols

    • ChemicalBook.[1] (n.d.). 1-Methylpyrrolidin-3-ol Synthesis and Properties. Link

  • Enzymatic Resolution Methodology

    • BenchChem.[1] (n.d.). 1-Methylpyrrolidin-3-one hydrochloride and derivatives.[3][5] Link[1]

  • Chiral Resolution of Amines (General Protocol)

    • LibreTexts Chemistry. (2015).[1][2] Resolution: Separation of Enantiomers. Link

  • Patent on Glycopyrrolate Intermediates (Citing 3-ol resolution)

    • Google Patents.[1] (2019).[1] US20190161443A1 - Processes for making, and methods of using, glycopyrronium compounds.[1] Link

Sources

Reference Data & Comparative Studies

Validation

"1-Methylpyrrolidin-2-ol vs N-methyl-2-pyrrolidone in specific applications"

As a Senior Application Scientist, this guide provides a detailed comparison of N-methyl-2-pyrrolidone (NMP) and its promising, greener alternative, N-butylpyrrolidone (NBP), specifically within the context of Solid-Phas...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a detailed comparison of N-methyl-2-pyrrolidone (NMP) and its promising, greener alternative, N-butylpyrrolidone (NBP), specifically within the context of Solid-Phase Peptide Synthesis (SPPS). We will delve into the physicochemical properties, performance data, and safety profiles of each solvent to offer researchers and drug development professionals a comprehensive understanding for informed solvent selection in their workflows.

The Imperative for Greener Solvents in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of peptide therapeutic and research peptide production.[1] This process, however, traditionally relies on large volumes of polar aprotic solvents, most notably N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1][2] While effective, the use of NMP is under increasing scrutiny due to significant health and environmental concerns. Regulatory bodies like the European Chemicals Agency (ECHA) have classified NMP as a Substance of Very High Concern (SVHC) due to its reproductive toxicity.[3][4] This has created an urgent need within the pharmaceutical and biotech industries to identify and validate safer, more sustainable solvent alternatives that do not compromise synthesis efficiency or product quality.

Introducing the Contenders: NMP and NBP

N-methyl-2-pyrrolidone (NMP) is a well-established solvent known for its excellent solvating power for a wide range of organic and inorganic compounds, high boiling point, and thermal stability.[5] These properties have made it a default choice in SPPS for decades, where it effectively dissolves reagents and swells the solid-phase resin, facilitating efficient peptide chain elongation.[6]

N-butylpyrrolidone (NBP) , a structural analog of NMP, has emerged as a leading green alternative.[1][6] Though structurally similar, NBP is reported to be non-toxic, non-mutagenic, and biodegradable.[1][7] Its different metabolic profile renders it a safer option for laboratory use.[1] The key question for its adoption is whether its performance in the demanding environment of SPPS can match that of the incumbent, NMP.

Physicochemical Property Comparison

A solvent's performance in SPPS is dictated by its physical and chemical properties. Here, we compare the key parameters of NMP and NBP.

PropertyN-methyl-2-pyrrolidone (NMP)N-butylpyrrolidone (NBP)Significance in SPPS
Molecular Formula C₅H₉NOC₈H₁₅NO-
Boiling Point 202-204 °C~241 °CHigh boiling point is advantageous for microwave-assisted SPPS and stability.
Toxicity Profile Reproductive Toxin (SVHC)Not classified as reprotoxic or mutagenicA critical factor for worker safety and regulatory compliance.[4][7]
Viscosity (at 25°C) ~1.67 cP~4.0 cPAffects reagent diffusion, resin washing efficiency, and pumping in automated synthesizers.
Surface Tension ~41 mN/m~33.8 mN/mLower surface tension can improve wetting of the resin support.[5]

Head-to-Head in Solid-Phase Peptide Synthesis: A Data-Driven Comparison

The viability of a solvent in SPPS hinges on three critical performance metrics: resin swelling, reagent solubility, and its impact on the yield and purity of the final peptide.

Resin Swelling

Effective swelling of the solid support (typically polystyrene or PEG-based resins) is paramount. It uncoils the polymer chains, making the reactive sites accessible for peptide elongation. Inadequate swelling can lead to incomplete reactions and truncated sequences.

Resin TypeSwelling in NMP (mL/g)Swelling in NBP (mL/g)Performance Analysis
Polystyrene (PS) ~4.0 - 4.5~3.8 - 4.2NBP demonstrates comparable, though slightly inferior, swelling for standard PS resins.[8] This level is still considered effective for SPPS.
ChemMatrix® (PEG) >4.0Slightly inferior to DMF/NMPBoth solvents effectively swell PEG-based resins, which are known for their compatibility with a wide range of solvents.[8]

Expert Insight: While NBP's swelling capacity is slightly lower than NMP's for some resins, it remains well within the effective range for successful synthesis. The choice of resin and solvent should be co-evaluated; for instance, highly cross-linked resins may show greater performance differences between the two solvents.

Reagent and Amino Acid Solubility

The solvent must fully dissolve protected amino acids and coupling reagents to ensure they are available for the reaction. Poor solubility is a direct cause of failed couplings and low yields. Studies have shown that NBP is capable of dissolving all common Fmoc-protected amino acids and coupling reagents at the concentrations typically employed in SPPS protocols.[2][8]

Synthesis Performance: Yield and Purity

The ultimate test of a solvent is its performance in the synthesis of complex or "difficult" peptide sequences. Recent studies have demonstrated that NBP is not only a viable replacement but can sometimes offer advantages.

  • Complex Peptides: NBP has been successfully used in the synthesis of intricate peptides, including ACP (65-74) and Thymosin α1, showing performance on par with DMF/NMP, even in microwave-assisted protocols.[9]

  • Side Reaction Reduction: In some cases, NBP has been shown to reduce the level of common side reactions. Compared to DMF, NBP resulted in lower or equal racemization for prone amino acids and a significant reduction in aspartimide formation, a problematic side reaction involving aspartic acid residues.[6]

Expert Insight: The higher viscosity of NBP compared to NMP is a factor to consider.[8] It may necessitate longer washing times or optimized flow rates in automated synthesizers to ensure complete removal of reagents and byproducts. However, the potential for reduced side reactions can offset this, leading to a purer crude product that requires less demanding purification.

Experimental Workflow: Fmoc/tBu Solid-Phase Peptide Synthesis

The following diagram illustrates the standard cyclical workflow of SPPS, which is applicable for both NMP and NBP.

SPPS_Workflow cluster_cycle SPPS Elongation Cycle Deprotection 1. Fmoc Deprotection (e.g., Piperidine in NMP/NBP) Wash1 2. Washing (NMP/NBP) Deprotection->Wash1 Remove Fmoc group Coupling 3. Amino Acid Coupling (AA, Activator in NMP/NBP) Wash1->Coupling Remove piperidine & byproducts Wash2 4. Washing (NMP/NBP) Coupling->Wash2 Form peptide bond Return Repeat for next Amino Acid Wash2->Return Remove excess reagents Return->Deprotection Start next cycle Cleavage Final Cleavage & Deprotection (e.g., TFA Cocktail) Return->Cleavage After final AA Start Start: Resin with Linker & First AA Start->Deprotection Purification Purification & Analysis (e.g., HPLC, Mass Spec) Cleavage->Purification

Standard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Cycle.

Protocol: Synthesis of a Model Peptide Using NBP

This protocol outlines the manual synthesis of a model peptide on a polystyrene resin using N-butylpyrrolidone (NBP) as the primary solvent.

Materials:

  • Fmoc-Rink Amide AM resin

  • Fmoc-protected amino acids

  • N-butylpyrrolidone (NBP), peptide synthesis grade

  • Deprotection solution: 20% (v/v) piperidine in NBP

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Place the resin in a reaction vessel. Add NBP and allow the resin to swell for 30-60 minutes with gentle agitation. Drain the solvent.

  • Initial Fmoc Deprotection:

    • Add the deprotection solution (20% piperidine in NBP) to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh aliquot of the deprotection solution and agitate for 10-15 minutes. Drain.

  • Washing: Wash the resin thoroughly with NBP (5-7 times) to completely remove piperidine and byproducts. Perform a Kaiser test to confirm the presence of a free primary amine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents relative to resin loading) with HBTU/HOBt (1:1 molar ratio to the amino acid) and DIPEA (2 equivalents relative to the amino acid) in a minimal amount of NBP for 2-3 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 45-90 minutes at room temperature.

  • Post-Coupling Wash: Drain the reaction vessel and wash the resin thoroughly with NBP (3-5 times) to remove excess reagents.

  • Cycle Repetition: Repeat steps 2 through 5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2) and wash thoroughly with NBP, followed by DCM to prepare for cleavage.

  • Cleavage and Side-Chain Deprotection:

    • Dry the resin under a stream of nitrogen.

    • Add the cold cleavage cocktail to the resin.

    • Agitate gently for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

  • Isolation and Analysis: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. Analyze the crude product by HPLC and mass spectrometry.

Conclusion and Recommendation

The available data strongly supports N-butylpyrrolidone (NBP) as a high-performance, safer, and more sustainable alternative to N-methyl-2-pyrrolidone (NMP) for Solid-Phase Peptide Synthesis.[3] While NMP has a long history of reliable performance, its classification as a reproductive toxin makes its replacement a priority for modern, safety-conscious laboratories.

NBP demonstrates comparable efficacy in critical SPPS parameters, including resin swelling and reagent solubility.[2][8] Furthermore, its potential to reduce key side reactions presents a compelling synthetic advantage, potentially simplifying downstream purification efforts.[6] While its higher viscosity requires consideration in process parameters, this is a manageable engineering adjustment.

For researchers and drug development professionals, the adoption of NBP offers a clear pathway to greener peptide synthesis without sacrificing product quality or yield. It aligns with the principles of green chemistry, enhances workplace safety, and mitigates regulatory risks associated with the use of SVHC-listed solvents. Therefore, we strongly recommend the evaluation and implementation of NBP as a primary solvent in SPPS workflows.

References

  • Ashland. (n.d.). N-butylpyrrolidone (NBP) as a Green Solvent to Replace N-Methylpyrrolidone (NMP) in Industrial Coating Applications. PCI Magazine. Retrieved February 4, 2026, from [Link]

  • Carpino, L. A., et al. (2018). N‐Butylpyrrolidinone for Solid‐Phase Peptide Synthesis is Environmentally Friendlier and Synthetically Better than DMF. ResearchGate. Retrieved February 4, 2026, from [Link]

  • Ferrazzano, L., et al. (2026). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. MDPI. Retrieved February 4, 2026, from [Link]

  • Eastman Chemical Company. (2023, November 3). TSCA Section 8(e) Submission for n-Butyl pyrrolidone (CAS# 3470-98-2). EPA. Retrieved February 4, 2026, from [Link]

  • Öhlander, A. (2022). Greening peptide chemistry by using NBP as solvent for SPPS. Lund University Publications. Retrieved February 4, 2026, from [Link]

  • Red Glead Discovery. (2024, May 15). Exciting Update on Green Solvents for Peptide Synthesis. Retrieved February 4, 2026, from [Link]

  • Beyermann, M., & Klose, J. (2009). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments. Retrieved February 4, 2026, from [Link]

  • Öhlander, A., et al. (n.d.). NBP is an equally good solvent as DMF for Microwave Assisted Solid Phase Peptide Synthesis. Red Glead Discovery. Retrieved February 4, 2026, from [Link]

  • Blossom Biotechnologies Inc. (n.d.). N-Butylpyrrolidone: A Safer Solvent Choice for Chemical Synthesis. Retrieved February 4, 2026, from [Link]

  • Lopez, J., et al. (2018, March 14). N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis. ACS Publications. Retrieved February 4, 2026, from [Link]

  • Martin, C., et al. (2020, November 24). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. Retrieved February 4, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Butyl-2-pyrrolidone. Retrieved February 4, 2026, from [Link]

  • Hunt, A. J., et al. (2025). N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis. ResearchGate. Retrieved February 4, 2026, from [Link]

  • Lawrenson, S. B., et al. (2021, January 29). Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online. Retrieved February 4, 2026, from [Link]

  • Ferrazzano, L., et al. (2021). Green Solvent Mixtures for Solid-Phase Peptide Synthesis: A Dimethylformamide-Free Highly Efficient Synthesis of Pharmaceutical-Grade Peptides. ACS Sustainable Chemistry & Engineering. Retrieved February 4, 2026, from [Link]

  • Ashland. (n.d.). Introduction to N-butylpyrrolidone. Retrieved February 4, 2026, from [Link]

  • Coombs, N., et al. (2019, March 7). Resin Swelling in Mixed Solvents Analysed using Hansen Solubility Parameter Space. Chemistry – A European Journal. Retrieved February 4, 2026, from [Link]

  • CEM Corporation. (2023, December 12). Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. Retrieved February 4, 2026, from [Link]

  • de la Torre, B. G., & Albericio, F. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PMC - PubMed Central. Retrieved February 4, 2026, from [Link]

  • Soares, A. R. M. (2021). Liquid-Phase Peptide Synthesis Optimisation: Selection of Quenching Reagents and Peptide Solubility Estimation. RUN - UNL Repository. Retrieved February 4, 2026, from [Link]

  • Isidro-Llobet, A., et al. (2025). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. Retrieved February 4, 2026, from [Link]

  • CEM Corporation. (n.d.). A new green solvent for solid phase peptide synthesis. Retrieved February 4, 2026, from [Link]

Sources

Comparative

"spectroscopic comparison of 1-Methylpyrrolidin-2-ol and its derivatives"

Content Type: Technical Comparison Guide Subject: 1-Methylpyrrolidin-2-ol (N-Methyl-2-hydroxypyrrolidine) vs. Oxidized (NMP) and Reduced (N-Methylpyrrolidine) Analogs.

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 1-Methylpyrrolidin-2-ol (N-Methyl-2-hydroxypyrrolidine) vs. Oxidized (NMP) and Reduced (N-Methylpyrrolidine) Analogs.

Executive Summary: The Hemiaminal Challenge

1-Methylpyrrolidin-2-ol (hereafter N-MPOl ) represents a unique analytical challenge in organic chemistry and drug metabolism. Unlike its stable derivatives, N-MPOl is a cyclic hemiaminal . It exists in a dynamic equilibrium with its open-chain amino-aldehyde form and the dehydrated iminium species.

This guide provides a definitive spectroscopic comparison between N-MPOl and its two primary stable "derivatives" encountered in synthesis and metabolism:

  • N-Methylpyrrolidin-2-one (NMP): The oxidized, stable lactam (Industrial solvent/metabolite).

  • N-Methylpyrrolidine (NMPy): The reduced tertiary amine.

  • 2-Methoxy-1-methylpyrrolidine: The "trapped" acetal derivative used for stabilization.

Key Insight: The differentiation relies on detecting the H-2 methine proton (NMR) and the absence of C=O / presence of O-H (IR), while accounting for the rapid dehydration seen in Mass Spectrometry.

Structural Dynamics & Stability

Before analyzing spectra, one must understand the species in solution. N-MPOl is rarely isolated pure; it is usually generated in situ or exists in equilibrium.

  • The Oxidized Form (NMP): Thermodynamically stable lactam.

  • The Reduced Form (NMPy): Stable tertiary amine.

  • The Hemiaminal (N-MPOl): Unstable. Readily loses water to form the N-methylpyrrolidinium ion (iminium) or oxidizes to NMP.

Visualization: The Equilibrium Landscape

ChemicalDynamics Amine N-Methylpyrrolidine (Reduced Amine) Iminium N-Methylpyrrolidinium (Iminium Ion) Amine->Iminium - 2e- / - H+ Hemiaminal 1-Methylpyrrolidin-2-ol (Hemiaminal) Iminium->Hemiaminal + H2O (Hydrolysis) Hemiaminal->Iminium - H2O (Dehydration) Lactam N-Methylpyrrolidin-2-one (NMP - Oxidized) Hemiaminal->Lactam Oxidation (- 2H) Trapped 2-Methoxy-1-methylpyrrolidine (Stable Acetal) Hemiaminal->Trapped + MeOH / H+ (Trapping)

Figure 1: The redox and equilibrium relationships between the target hemiaminal and its stable derivatives.

Spectroscopic Comparison Data

The following table synthesizes data for the three distinct oxidation states.

Table 1: Comparative Spectroscopic Markers
FeatureN-Methylpyrrolidine (Reduced) 1-Methylpyrrolidin-2-ol (Hemiaminal) N-Methylpyrrolidin-2-one (NMP)
CAS RN 120-94-568943-30-6 (Transient)872-50-4
Stability HighLow (Equilibrium species)High
IR: Carbonyl NoneNone (unless ring opens)Strong (~1680 cm⁻¹)
IR: Hydroxyl NoneBroad (~3300-3400 cm⁻¹) None (Weak overtone possible)
¹H NMR: H-2 ~2.3 - 2.5 ppm (Multiplet)~4.8 - 5.6 ppm (dd) (Diagnostic)~2.3 - 2.4 ppm (Triplet-like)
¹H NMR: N-Me ~2.3 ppm (Singlet)~2.4 - 2.6 ppm (Singlet)~2.85 ppm (Singlet)
¹³C NMR: C-2 ~56 ppm~85 - 95 ppm (Hemiaminal C)~175 ppm (Carbonyl C)
MS (EI) M⁺ = 85M⁺ = 101 (Weak); [M-18]⁺ = 83 (Base)M⁺ = 99 (Stable)

Deep Dive: Spectral Analysis

A. Infrared Spectroscopy (IR)

Differentiation via IR is binary and highly reliable.

  • NMP (Lactam): Dominated by the amide carbonyl stretch at 1680 cm⁻¹ .

  • N-MPOl (Hemiaminal): Lacks the carbonyl peak. Instead, it exhibits a broad O-H stretch at 3200–3500 cm⁻¹ and a C-O stretch in the fingerprint region (1050–1150 cm⁻¹ ).

  • Critical Note: If you see both a carbonyl and a hydroxyl peak, your sample of N-MPOl has likely disproportionated or oxidized partially to NMP.

B. NMR Spectroscopy (¹H & ¹³C)

This is the only method to definitively confirm the cyclic hemiaminal structure in solution.

  • The Diagnostic H-2 Proton: In the amine (NMPy) and lactam (NMP), the protons at position 2 are CH₂ groups. In the hemiaminal, C-2 becomes a chiral center (methine, CH-OH). This proton shifts significantly downfield due to the electronegative oxygen and nitrogen.

    • Target Signal: Look for a doublet of doublets (dd) between 4.8 and 5.6 ppm .

    • Solvent Effect: In D₂O, the signal may shift or disappear if the ring opens/hydrolyzes rapidly. CDCl₃ or DMSO-d₆ are preferred for observing the hemiaminal.

  • The N-Methyl Singlet:

    • Amine: ~2.3 ppm

    • Hemiaminal: ~2.5 ppm (Slightly deshielded by adjacent OH)

    • Lactam: ~2.8 ppm (Deshielded by amide resonance)

C. Mass Spectrometry (MS)

Direct injection of N-MPOl is deceptive.

  • Thermal Instability: In GC-MS, the high injector temperature often dehydrates N-MPOl to the enamine/iminium species (m/z 83).

  • Differentiation:

    • NMP: Molecular ion m/z 99 .[1]

    • N-MPOl: You will rarely see the parent m/z 101. You will see a dominant m/z 83 (Loss of H₂O).

    • Protocol Tip: To confirm N-MPOl by MS, you must use the "Trapping Protocol" (see Section 5) to convert it to the methyl ether (m/z 115).

Experimental Protocols

Protocol A: "Trapping the Ghost" (Derivatization for Analysis)

Because 1-Methylpyrrolidin-2-ol is unstable, direct quantification is difficult. The industry standard is to convert it to the stable 2-methoxy-1-methylpyrrolidine (acetal) using acidic methanol.

Objective: Stabilize N-MPOl for GC-MS or NMR quantification.

  • Sample Preparation: Take the reaction mixture containing the suspected hemiaminal (N-MPOl).

  • Acidification: Add anhydrous Methanol (MeOH) containing 1% H₂SO₄ or HCl.

  • Reaction: Stir at room temperature for 30 minutes. The acid catalyzes the elimination of water and addition of methanol.

    • Mechanism:[2] Hemiaminal

      
       Iminium Ion 
      
      
      
      Methyl Ether (Acetal).
  • Neutralization: Quench with solid NaHCO₃ or K₂CO₃. Filter solids.

  • Analysis:

    • GC-MS: Look for the new parent peak m/z 115 (M+).

    • NMR: Look for the new methoxy singlet at ~3.2 ppm and the H-2 proton shift to ~4.0-4.5 ppm .

Protocol B: Low-Temperature NMR Characterization

If you must observe the native hemiaminal:

  • Solvent: Use pre-cooled CD₂Cl₂ (Dichloromethane-d2) or CDCl₃ (neutralized over basic alumina to remove acid traces).

  • Temperature: Set NMR probe to -20°C or lower .

  • Acquisition: Acquire ¹H spectrum immediately. Low temperature slows the ring-opening/tautomerization equilibrium, sharpening the H-2 methine signal.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Unknown Sample (Suspected Hemiaminal) IR_Test Step 1: IR Spectroscopy Sample->IR_Test Decision_CO Strong C=O (1680 cm-1)? IR_Test->Decision_CO Result_NMP Identify: NMP (Lactam) Decision_CO->Result_NMP Yes Step_NMR Step 2: 1H NMR (CDCl3) Decision_CO->Step_NMR No Decision_H2 Signal at 4.8 - 5.6 ppm? Step_NMR->Decision_H2 Result_Hemiaminal Identify: 1-Methylpyrrolidin-2-ol Decision_H2->Result_Hemiaminal Yes (Methine) Result_Amine Identify: N-Methylpyrrolidine Decision_H2->Result_Amine No (Only CH2s)

Figure 2: Decision tree for spectroscopic identification of N-MPOl vs derivatives.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of N-Methyl-2-pyrrolidone. NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts of Ethers, Alcohols, and Amines. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2011). Sonochemical Degradation of N-Methylpyrrolidone and Its Influence on Single Walled Carbon Nanotube Dispersion (IR Spectra Analysis). Retrieved February 4, 2026, from [Link]

  • PubChem. (2025).[3][4] Compound Summary: N-Methyl-2-pyrrolidone.[5][1][4][6][7][8][9] National Library of Medicine. Retrieved February 4, 2026, from [Link]

Sources

Validation

Comparative Biological Activity Screening of 1-Methylpyrrolidine Derivatives: A Guide for Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] This guide focuses on derivatives of 1-methylpyrrolidin-2-one, the stable lac...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] This guide focuses on derivatives of 1-methylpyrrolidin-2-one, the stable lactam form of 1-methylpyrrolidin-2-ol. These structures are of significant interest due to their diverse pharmacological potential, including antimicrobial, anticancer, and neuroprotective activities.[3][4][5]

For researchers and drug development professionals, the initial screening process is a critical step in identifying promising lead compounds. The choice of assay, the experimental design, and the interpretation of comparative data are paramount for efficient and successful drug discovery. This guide provides an in-depth comparison of standard screening methodologies, supported by detailed protocols and illustrative data, to empower researchers to make informed decisions in the evaluation of 1-methylpyrrolidine derivatives.

Chapter 1: Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Pyrrolidine derivatives have emerged as a promising class of compounds to address this challenge.[2] The primary goal of initial screening is to determine a compound's efficacy, typically by measuring the Minimum Inhibitory Concentration (MIC) - the lowest concentration of a compound that prevents visible growth of a microorganism.

Comparison of Primary Screening Methods: Agar Diffusion vs. Broth Microdilution

Two common methods for initial antimicrobial screening are the agar diffusion (disk or well) and broth microdilution assays.[6]

  • Agar Diffusion: This qualitative or semi-quantitative method involves placing a compound-impregnated disk or solution onto an agar plate inoculated with a microbe. The compound diffuses into the agar, and if it possesses antimicrobial activity, a clear "zone of inhibition" forms where microbial growth is prevented.[6]

    • Causality: This method is excellent for rapid, high-throughput primary screening of many compounds. The size of the inhibition zone gives a preliminary indication of potency. However, it is highly dependent on the compound's solubility and diffusion rate through the agar, which can confound direct comparisons of potency between different chemical entities.

  • Broth Microdilution: This quantitative method provides a direct measurement of the MIC. It involves preparing serial dilutions of a compound in a liquid growth medium in a 96-well plate, followed by inoculation with the microorganism.[6]

    • Causality: By directly observing the lowest concentration that inhibits growth, this method provides a true measure of potency (MIC value) that is less affected by physicochemical properties like diffusion rates. It is considered the gold standard for susceptibility testing and is essential for comparing the intrinsic activity of different derivatives.

For a comparative guide, the Broth Microdilution method is superior due to its quantitative and reproducible nature.

Experimental Workflow: Antimicrobial Screening Pipeline

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare stock solutions of 1-methylpyrrolidine derivatives in DMSO Serial_Dilution Perform 2-fold serial dilutions of compounds in the plate Compound_Prep->Serial_Dilution Media_Prep Prepare sterile Mueller-Hinton Broth (MHB) and bacterial inoculum (0.5 McFarland) Inoculation Inoculate wells with bacterial suspension Media_Prep->Inoculation Plate_Prep Dispense MHB into 96-well plate Plate_Prep->Serial_Dilution Serial_Dilution->Inoculation Controls Include Positive (bacteria only) and Negative (broth only) controls Inoculation->Controls Incubation Incubate plate at 37°C for 18-24 hours Controls->Incubation Readout Visually inspect for turbidity or read absorbance at 600 nm Incubation->Readout MIC_Determination Determine MIC: Lowest concentration with no visible growth Readout->MIC_Determination Data_Comparison Compare MIC values across derivatives and reference drugs MIC_Determination->Data_Comparison

Caption: Workflow for Broth Microdilution MIC Assay.

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is a self-validating system because it includes positive (growth) and negative (sterility) controls, ensuring the assay conditions are valid.

  • Preparation:

    • Prepare stock solutions of test derivatives (e.g., 10 mg/mL) in Dimethyl Sulfoxide (DMSO).

    • Prepare a bacterial suspension in sterile saline or broth, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

    • Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate. Add 100 µL to the positive control well.

  • Compound Dilution:

    • Add 100 µL of the compound stock solution (appropriately diluted from the main stock) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (positive control) and 12 (negative/sterility control) will not contain the compound.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well is 100 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Interpretation:

    • After incubation, determine the MIC by visually identifying the lowest concentration of the compound at which there is no turbidity (no visible bacterial growth).

    • The positive control (well 11) should be turbid, and the negative control (well 12) should be clear.

Comparative Data: Antimicrobial Activity

The following table presents data for N-methyl-2-pyrrolidone (NMP) and hypothetical derivatives to illustrate a comparative analysis. NMP itself has shown dose-dependent antimicrobial activity.[7][8]

CompoundStructure ModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
NMP (Baseline) None>10,000[7]>10,000[7]>10,000[7]
Derivative A C3-phenyl substitution128>25664
Derivative B C4-bromo substitution3212832
Derivative C N-benzyl substitution64256128
Ciprofloxacin Reference Drug0.5-16[3]0.5-16[3]N/A
Nystatin Reference DrugN/AN/A0.5-2[3]

Note: Data for Derivatives A, B, and C are representative examples for comparative purposes. NMP shows significant activity only at very high, solvent-level concentrations.

Chapter 2: Anticancer Activity Screening

The pyrrolidine scaffold is a key component in several anticancer agents.[4] The initial screening of novel 1-methylpyrrolidine derivatives for anticancer potential typically involves assessing their cytotoxicity against various cancer cell lines.

The MTT Assay: A Cornerstone of Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9]

  • Scientific Principle: Viable cells possess mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. Dead or dying cells lose this ability. The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of living cells. This allows for the calculation of the IC₅₀ value—the concentration of a compound that inhibits cell growth by 50%.[10]

  • Causality: The choice of the MTT assay for primary screening is based on its reliability, high throughput, and sensitivity. It provides a quantitative measure (IC₅₀) that allows for the direct comparison of the cytotoxic potency of different derivatives against one another and against standard chemotherapeutic agents.

Experimental Workflow: In Vitro Cytotoxicity Screening

cluster_prep Cell Culture & Plating cluster_assay Treatment & Incubation cluster_analysis Data Acquisition & Analysis Cell_Culture Culture human cancer cell lines (e.g., A549, HeLa, PC-3) Cell_Seeding Seed cells into 96-well plates and allow to attach overnight Cell_Culture->Cell_Seeding Compound_Treatment Treat cells with serial dilutions of 1-methylpyrrolidine derivatives Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Incubation Incubate for 2-4 hours to allow formazan formation MTT_Addition->Formazan_Incubation Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Formazan_Incubation->Solubilization Readout Measure absorbance at 570 nm using a plate reader Solubilization->Readout IC50_Calculation Plot dose-response curve and calculate IC50 value Readout->IC50_Calculation

Caption: General workflow for an MTT-based cytotoxicity assay.

Detailed Protocol: MTT Assay for IC₅₀ Determination

This protocol is self-validating by including untreated cell controls (100% viability) and blank wells (background absorbance).

  • Cell Plating:

    • Seed cancer cells (e.g., A549, HeLa) in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Reaction and Measurement:

    • After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[11]

    • Incubate for another 2-4 hours at 37°C, allowing purple formazan crystals to form.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration (on a log scale) and use non-linear regression to determine the IC₅₀ value.

Comparative Data: Cytotoxicity of Pyrrolidin-2-one Derivatives

This table shows representative IC₅₀ values for different pyrrolidin-2-one derivatives against various human cancer cell lines, demonstrating how structural modifications can influence potency and selectivity.

CompoundKey Structural FeatureIC₅₀ (µM) vs. A549 (Lung)[12]IC₅₀ (µM) vs. HeLa (Cervical)IC₅₀ (µM) vs. PC-3 (Prostate)
Derivative D 3,4,5-trimethoxyphenyl> 5035.22.5
Derivative E 1,3,4-oxadiazolethione15.710.112.4
Derivative F 4-aminotriazolethione16.611.514.8
2-Pyrrolidinone Parent Scaffold15.8 (48h)12.5 (48h)20.0 (48h)
Doxorubicin Reference Drug~0.1~0.2~0.5

Note: Data is compiled from representative literature on pyrrolidinone derivatives to illustrate comparative analysis.[12] The parent 2-Pyrrolidinone data is derived from a specific study for comparison.

Chapter 3: Neuroprotective Activity Screening

Pyrrolidin-2-one derivatives, including the well-known nootropic drug Piracetam, have been investigated for their neuroprotective and cognitive-enhancing effects.[5] A key strategy in treating neurodegenerative diseases like Alzheimer's is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.

Acetylcholinesterase (AChE) Inhibition Assay

Screening for AChE inhibition is a primary step in identifying compounds with potential therapeutic value for cognitive disorders. The most common method is the colorimetric assay developed by Ellman.

  • Scientific Principle: The enzyme AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. An effective inhibitor will reduce the rate of this color change.

  • Causality: This assay provides a direct, quantitative measure of a compound's ability to inhibit the target enzyme. It is a highly reliable and reproducible method for establishing a structure-activity relationship (SAR) by comparing the IC₅₀ values of different derivatives.

Signaling Pathway: The Cholinergic Hypothesis

ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Degradation of Signal Postsynaptic Postsynaptic Neuron (Receives ACh Signal) ACh->Postsynaptic Binds Receptor SynapticCleft Synaptic Cleft Products Choline + Acetate (Inactive) AChE->Products Hydrolysis Inhibitor 1-Methylpyrrolidine Derivative (AChE Inhibitor) Inhibitor->AChE Blocks Presynaptic Presynaptic Neuron (Releases ACh) Presynaptic->ACh Release Signal Cognitive Function Postsynaptic->Signal Signal Transduction

Caption: Role of AChE inhibitors in the synaptic cleft.

Detailed Protocol: Ellman's Method for AChE Inhibition
  • Reagent Preparation:

    • Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).

    • Prepare DTNB solution (39.6 mg in 10 mL buffer).

    • Prepare ATCh iodide solution (10.83 mg in 5 mL buffer).

    • Prepare AChE enzyme solution (e.g., 5 units/mL) in buffer.

    • Prepare test compound dilutions in buffer containing a small amount of DMSO.

  • Assay Procedure (96-well plate):

    • To each well, add:

      • 140 µL of phosphate buffer

      • 20 µL of DTNB solution

      • 20 µL of test compound solution (or buffer for control)

    • Mix and pre-incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 20 µL of the AChE enzyme solution.

    • Immediately add 20 µL of the ATCh substrate solution.

  • Measurement and Analysis:

    • Measure the absorbance at 412 nm immediately and then every minute for 5-10 minutes using a microplate reader.

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each compound concentration relative to the uninhibited control.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against compound concentration.

Comparative Data: AChE Inhibitory Activity

The following table provides representative data for comparing the AChE inhibitory potential of different pyrrolidine-2-one derivatives.

CompoundKey Structural FeatureAChE Inhibition IC₅₀ (µM)
Derivative G N-benzyl-4-hydroxy25.6
Derivative H N-(3-chlorophenyl)12.1
Derivative I N-(4-methoxyphenyl)18.4
Donepezil Reference Drug~0.02

Note: Data for Derivatives G, H, and I are representative examples derived from the broader class of pyrrolidone derivatives to illustrate a comparative analysis.

Conclusion and Future Outlook

The biological screening of 1-methylpyrrolidine derivatives is a logical and structured process that begins with broad, high-throughput assays and progresses to more specific, quantitative evaluations. For antimicrobial activity, the broth microdilution assay is essential for determining comparable MIC values. For anticancer potential, the MTT assay provides a reliable measure of cytotoxicity (IC₅₀) across various cell lines. Finally, for neuroprotective screening, the AChE inhibition assay serves as a critical primary screen for identifying compounds with potential to ameliorate cognitive decline.

By systematically applying these validated protocols and carefully comparing the resulting data, researchers can effectively identify structure-activity relationships, select promising lead candidates, and efficiently advance the development of novel therapeutics based on the versatile 1-methylpyrrolidine scaffold.

References

  • Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Mustansiriya Journal of Science, 31(1), 54-63. [Link]

  • Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. [Link]

  • Akhtar, M. W., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Neurochemistry International, 169, 105571. [Link]

  • Fosso, Y. P. T., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal, 16(1), 1-11. [Link]

  • García-Cambero, J. P., et al. (2023). Cytotoxic Potential of the Monoterpene Isoespintanol against Human Tumor Cell Lines. Molecules, 28(21), 7370. [Link]

  • Gogoi, J., et al. (2012). Antioxidant and in vitro anticancer effect of 2-pyrrolidinone rich fraction of Brassica oleracea var. capitata through induction of apoptosis in human cancer cells. Phytotherapy Research, 26(11), 1673-1679. [Link]

  • Akhtar, M. W., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. PubMed. [Link]

  • Trifonov, A. V., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(14), 5364. [Link]

  • Okumu, A., et al. (2016). Characterization and Antimicrobial Activity of N-Methyl-2-pyrrolidone-loaded Ethylene Oxide-Propylene Oxide Block Copolymer Thermosensitive Gel. Indian Journal of Pharmaceutical Sciences, 78(3), 347-354. [Link]

  • Urban, E., et al. (2020). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. Expert Opinion on Drug Discovery, 15(12), 1465-1485. [Link]

  • Okumu, A., et al. (2016). Characterization and Antimicrobial Activity of N-Methyl-2-pyrrolidone-loaded Ethylene Oxide-Propylene Oxide Block Copolymer Thermosensitive Gel. ResearchGate. [Link]

  • Zellis, E., et al. (2022). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 27(23), 8205. [Link]

  • Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst, 11(6), 187-198. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • George, M., et al. (2014). In vitro Screening for Anti-Cholinesterase and Antioxidant Activity of Methanolic Extracts of Ayurvedic Medicinal Plants Used for Cognitive Disorders. PLoS ONE, 9(1), e86804. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methylpyrrolidin-2-ol (NMP)

As researchers and developers, we frequently rely on versatile solvents like 1-Methylpyrrolidin-2-ol, more commonly known as N-Methyl-2-pyrrolidone (NMP), for a wide range of applications. Its efficacy, however, is match...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, we frequently rely on versatile solvents like 1-Methylpyrrolidin-2-ol, more commonly known as N-Methyl-2-pyrrolidone (NMP), for a wide range of applications. Its efficacy, however, is matched by a significant hazard profile that demands a disciplined and informed approach to safety. This guide moves beyond mere compliance, offering a deep dive into the causality behind personal protective equipment (PPE) selection and use, ensuring that your handling protocols are not just followed, but understood. Our primary goal is to establish a self-validating system of safety that protects you, your colleagues, and the integrity of your work.

The 'Why' Behind the 'What': Understanding the Hazard Profile of NMP

Effective protection begins with a thorough understanding of the risks. NMP is not just a simple irritant; it poses significant health threats, chief among them being its classification as a reproductive toxin.[1][2][3] A summary of its primary hazards is crucial for appreciating the necessity of the stringent controls outlined below.

NMP's ability to be readily absorbed through the skin makes dermal contact a primary route of exposure, elevating the importance of appropriate gloves and protective clothing.[4][5] Its classification as a reproductive hazard means that exposure, even at levels that do not cause immediate irritation, could have severe long-term consequences.[1][2][6][7]

Hazard TypeGHS Classification & StatementKey Implication for Handling
Reproductive Toxicity Category 1B (H360D) - May damage the unborn child.[2][8]This is the most critical hazard. Exposure must be minimized, particularly for personnel of child-bearing potential. Skin absorption is a significant risk.
Serious Eye Irritation Category 2/2A (H319) - Causes serious eye irritation.[1][2][8]Direct contact or splashes can cause significant eye damage. Chemical splash goggles are mandatory.
Skin Irritation Category 2 (H315) - Causes skin irritation.[1][2][8]Direct contact can cause redness and inflammation. Prolonged contact must be avoided.
Respiratory Irritation STOT SE 3 (H335) - May cause respiratory irritation.[1][2][8]Inhalation of vapors or mists must be controlled, primarily through engineering controls like fume hoods.
Physical Hazard Combustible Liquid (Category 4)[2]While not highly flammable, it is a combustible liquid and should be kept away from heat and ignition sources.[2][9][10]

Core PPE Requirements: A Multi-Layered Defense

A risk-based approach is essential for selecting the appropriate level of PPE. The following table outlines the minimum recommended PPE for common laboratory tasks involving NMP. Always consult your institution's specific safety protocols.

Task ScenarioEye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Operations (e.g., weighing <100mL, preparing dilutions inside a certified chemical fume hood)Chemical splash goggles.[9]Chemically resistant gloves (e.g., Butyl rubber, Viton™). Always check manufacturer's compatibility data. Double-gloving recommended.Fully buttoned lab coat.[3]Not typically required if work is performed correctly within a fume hood.
High-Volume Operations (e.g., transfers >1L, pilot-scale reactions, potential for splashing)Chemical splash goggles AND a full-face shield.[3]Chemically resistant gloves (e.g., Butyl rubber, Viton™). Consider extended cuffs. Double-gloving is mandatory.Chemically resistant apron over a lab coat.[3]May be required based on a formal risk assessment, especially if engineering controls are insufficient to maintain exposure below occupational limits.[2][11]
Emergency/Spill Response Full-face shield over chemical splash goggles.Heavy-duty, chemically resistant gloves (e.g., Butyl rubber).Full chemically resistant suit or coveralls.[3]Required. A self-contained breathing apparatus (SCBA) may be necessary for large spills.[6]

Causality of Choices:

  • Eye Protection : Standard safety glasses are insufficient as they do not protect against splashes. Chemical splash goggles that form a seal around the eyes are the minimum requirement.[9][12] A face shield is added during high-volume work to protect the entire face from splashes.[3]

  • Hand Protection : The term "appropriate gloves" requires careful consideration. Not all standard laboratory gloves (e.g., latex, nitrile) offer adequate protection against NMP. You must consult the glove manufacturer's chemical resistance data to find materials with a low permeation rate and long breakthrough time for NMP. Double-gloving provides an additional layer of safety, particularly for extended procedures.

  • Body Protection : A standard lab coat is a baseline, but because NMP can be absorbed dermally, any significant contamination of clothing necessitates its immediate removal.[8][9] A chemically resistant apron provides a necessary barrier during tasks with a higher splash potential.

  • Respiratory Protection : The primary method for controlling inhalation exposure is through engineering controls, such as working within a chemical fume hood.[8][10][12] Respirators are a last line of defense and their use must be part of a comprehensive respiratory protection program that complies with OSHA 29 CFR 1910.134.[9]

Procedural Integrity: Donning, Doffing, and Disposal Protocols

The order and method of putting on (donning) and taking off (doffing) PPE are as critical as the equipment itself. Incorrect procedures can lead to exposure and cross-contamination.

Step-by-Step Donning and Doffing Procedure
  • Donning (Putting On) :

    • Lab Coat/Apron : Put on your lab coat and fasten all buttons. If required, don a chemically resistant apron over the coat.

    • Eye/Face Protection : Put on chemical splash goggles, ensuring a snug fit. If required, add a face shield.

    • Gloves : Don the first pair of gloves, ensuring the cuffs go over the sleeves of your lab coat. If double-gloving, don the second pair over the first.

  • Doffing (Taking Off) - The Contamination Control Sequence : The goal is to touch contaminated items only with other contaminated items (i.e., your gloved hands) and clean items only with clean hands.

    • Outer Gloves (if used) : Remove the outer pair of gloves by peeling them off so they turn inside-out, without touching the outer surface with your bare skin. Dispose of them immediately in a designated hazardous waste container.

    • Face Shield/Apron : Remove the face shield and/or apron, handling them by the straps or ties.

    • Goggles : Remove goggles from the back of your head by handling the strap. Avoid touching the front of the goggles.

    • Inner Gloves : With one gloved hand, grasp the other glove at the cuff and peel it off, turning it inside-out. Hold the removed glove in your remaining gloved hand. Slide the fingers of your now-bare hand under the cuff of the remaining glove and peel it off, turning it inside-out over the first glove. This encapsulates the contaminated surfaces.

    • Lab Coat : Remove your lab coat by rolling it down your arms and turning it inside-out to contain any contamination on the interior.

    • Hand Hygiene : Wash your hands thoroughly with soap and water immediately after removing all PPE.[1][9]

PPE Disposal Plan

All PPE contaminated with NMP must be considered hazardous waste.

  • Gloves and other disposables : Place immediately into a designated, clearly labeled, and sealed hazardous waste container.[13]

  • Contaminated Clothing : Contaminated lab coats or personal clothing must be removed immediately and decontaminated by a professional service or disposed of as hazardous waste, according to your institution's policy.[8][9] Do not launder contaminated clothing at home.

PPE_Workflow cluster_donning Donning Sequence (Clean to Dirty) cluster_doffing Doffing Sequence (Dirty to Clean) Don_Coat 1. Don Lab Coat & Apron Don_Goggles 2. Don Goggles & Face Shield Don_Coat->Don_Goggles Don_Gloves 3. Don Gloves (over cuffs) Don_Goggles->Don_Gloves Doff_Gloves 1. Remove Outer Gloves & Apron Doff_Goggles 2. Remove Goggles & Face Shield Doff_Gloves->Doff_Goggles Doff_Coat 3. Remove Inner Gloves & Coat Doff_Goggles->Doff_Coat Wash_Hands 4. WASH HANDS Doff_Coat->Wash_Hands

Caption: PPE Donning and Doffing Workflow for NMP Handling.

Operational Plans: Emergency Preparedness

Your safety plan is incomplete without clear steps for managing accidental exposure. The presence of emergency eyewash stations and safety showers is non-negotiable in any area where NMP is handled.[4][9][12]

  • Skin Contact : Immediately remove any contaminated clothing.[1] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting.[4] Seek immediate medical attention.

By integrating these principles of hazard awareness, correct PPE selection, and procedural discipline, you can confidently and safely utilize 1-Methylpyrrolidin-2-ol in your critical research and development work.

References

  • Material Safety Data Sheet - 1-Methyl-2-pyrrolidinone. Cole-Parmer.
  • Safety Data Sheet: N-methyl-2-pyrrolidone. Chemos GmbH & Co.KG.
  • N-Methyl-2-pyrrolidone - SAFETY DATA SHEET. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 1-Methyl-2-pyrrolidone. Fisher Scientific.
  • SAFETY DATA SHEET - N-Methyl-2-pyrrolidone. Sigma-Aldrich.
  • Safety Data Sheet 1-Methyl-2-pyrrolidinone (NMP). Metascience.
  • Safety Data Sheet: N-Methyl-2-pyrrolidone. Carl ROTH.
  • SAFETY DATA SHEET - NMP, 1-methyl-2-pyrrolidone. Greenfield Global.
  • Material Safety Data Sheet - 1-Methyl-2-pyrrolidone. Fisher Scientific.
  • N-Methyl-2-pyrrolidone - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • SAFETY DATA SHEET - 1-Methyl-2-pyrrolidone. Fisher Scientific.
  • SAFETY DATA SHEET - N-Methyl-2-pyrrolidone. Sigma-Aldrich.
  • N-METHYL-2-PYRROLIDINONE 1302. Centers for Disease Control and Prevention (CDC).
  • N-Methylpyrrolidone - SAFETY DATA SHEET. A.G. Layne.
  • N-methyl-2-pyrrolidone | C5H9NO | CID 13387. PubChem, National Center for Biotechnology Information.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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